2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide
Overview
Description
2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide, also known as DMTQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. DMTQ is a thioamide derivative of quinoline, a heterocyclic aromatic compound that is widely used in the synthesis of various pharmaceuticals. DMTQ is synthesized through a multi-step process that involves the reaction of quinoline with various reagents to form the final product.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression and cellular differentiation. By inhibiting HDAC activity, this compound can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of other enzymes, such as matrix metalloproteinases (MMPs), which play a role in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory properties, as it can inhibit the activity of MMPs and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment. This compound has also been shown to have neuroprotective properties, as it can protect neurons from oxidative stress and reduce the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One advantage of 2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide is its ability to inhibit HDAC activity, which can lead to changes in gene expression and cellular differentiation. Additionally, this compound has been shown to have anti-inflammatory properties and neuroprotective properties. However, one limitation of this compound is its potential toxicity, as it can cause liver damage in high doses. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for research on 2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide. One area of interest is its potential applications in cancer treatment, as it has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, more research is needed to determine the optimal dosage and administration route for this compound, as well as its potential toxicity. Another area of interest is its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Overall, this compound has the potential to be a valuable tool in medical research, and further studies are needed to explore its full range of applications.
Scientific Research Applications
2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide has potential applications in medical research due to its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation. HDAC inhibitors have been studied extensively for their potential applications in cancer treatment, as they can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2,2-dimethyl-N-[(2-methylquinolin-5-yl)carbamothioyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-10-8-9-11-12(17-10)6-5-7-13(11)18-15(21)19-14(20)16(2,3)4/h5-9H,1-4H3,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAOMSPIMGCNFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=S)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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